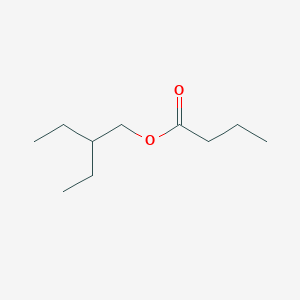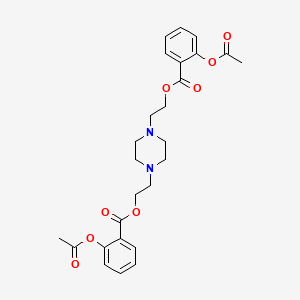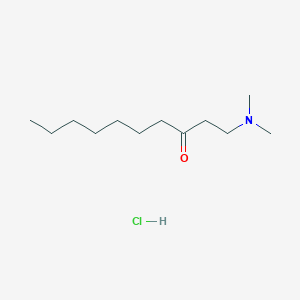
Phosphine, cyano-ethyl-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, cyano-ethyl-phenyl-, is an organophosphorus compound characterized by the presence of a phosphine group (PH3) bonded to a phenyl group (C6H5) and a cyano-ethyl group (CH2CH2CN). This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, cyano-ethyl-phenyl-, can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with acrylonitrile under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the phosphine group attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyano-ethyl-phenyl-phosphine .
Industrial Production Methods
Industrial production of phosphine, cyano-ethyl-phenyl-, typically involves large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphine compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, cyano-ethyl-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, cyano-ethyl-phenyl-amine, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine, cyano-ethyl-phenyl-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphine, cyano-ethyl-phenyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phosphine group, which enhances its nucleophilicity . The molecular pathways involved include the formation of phosphine oxides and other derivatives through oxidation and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphine, cyano-ethyl-phenyl-, include:
Phenylphosphine: Lacks the cyano-ethyl group and has different reactivity and applications.
Diphenylphosphine: Contains two phenyl groups and exhibits different chemical properties.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in catalysis.
Uniqueness
Phosphine, cyano-ethyl-phenyl-, is unique due to the presence of the cyano-ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other phosphines may not be as effective .
Eigenschaften
CAS-Nummer |
74626-63-4 |
|---|---|
Molekularformel |
C9H10NP |
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
[ethyl(phenyl)phosphanyl]formonitrile |
InChI |
InChI=1S/C9H10NP/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
PZGJGZDGAGWIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


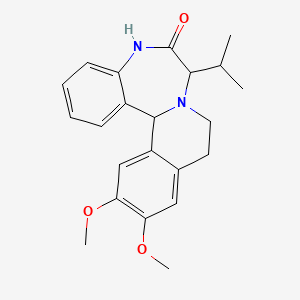


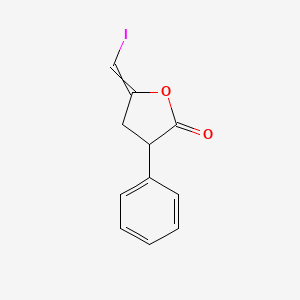


![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

